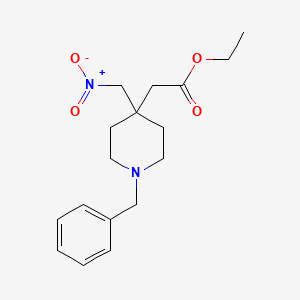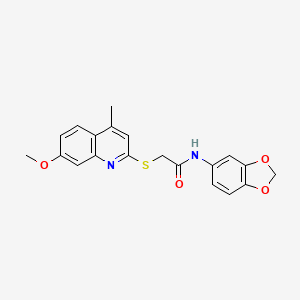
N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide” is a chemical compound with the molecular formula C20H18N2O4S and a molecular weight of 382.4312. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H18N2O4S1. However, I couldn’t find detailed information on the structural analysis of this compound.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
While the molecular formula and weight are known12, I couldn’t find detailed information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Research into quinoline derivatives, such as N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide, has shown promising applications in the treatment of tuberculosis. For instance, studies have synthesized and tested various quinoline compounds, revealing their potential as anti-tuberculosis agents. These compounds have been characterized through techniques like single crystal X-ray diffraction and spectroscopy, and their anti-tuberculosis activities were evaluated, demonstrating significant effectiveness (Yuefei Bai et al., 2011; Selvam Chitra et al., 2011).
Anticancer Properties
The structural motif found in N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide is also explored for its anticancer properties. Research on tetrahydroisoquinoline derivatives has highlighted their potential as anticancer agents, with certain analogs exhibiting potent cytotoxicity against breast cancer cell lines. This underscores the potential of quinoline derivatives in developing novel cancer therapies (K. Redda et al., 2010).
Antibacterial Activity
Quinazolinone derivatives, sharing a similar core structure with N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide, have been studied for their antibacterial activity. These studies have synthesized compounds that showed significant activity against various strains of bacteria, indicating their potential as a new class of antibacterial drugs (Osarodion Peter Osarumwense, 2022).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety risks if improperly handled1.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of research involving this compound.
Please note that this is a very specific and technical request, and the information available online may be limited. For a comprehensive analysis, I would recommend consulting scientific literature or a professional in the field. I hope this information is helpful to you, and I’m here if you have any other questions!
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-7-20(22-16-9-14(24-2)4-5-15(12)16)27-10-19(23)21-13-3-6-17-18(8-13)26-11-25-17/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDKEIXSOWPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)
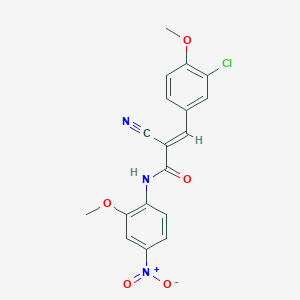
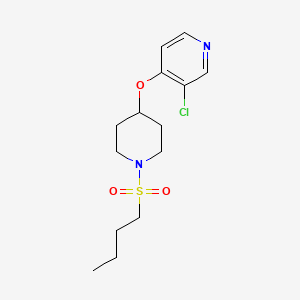
![1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate](/img/structure/B2586479.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2586480.png)
![2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2586482.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2586486.png)
![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2586488.png)
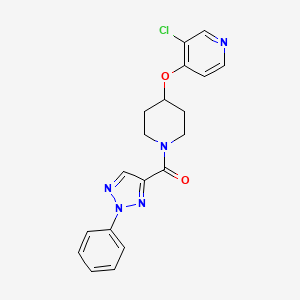
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2586493.png)

![4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2586495.png)
